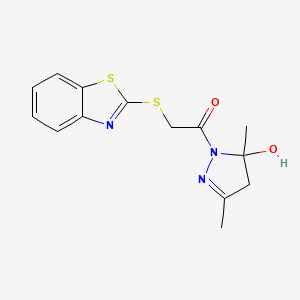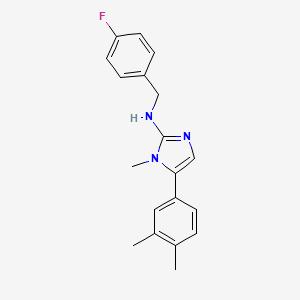![molecular formula C25H18F3N3O4 B15020858 methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate](/img/structure/B15020858.png)
methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a furano-indazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furano-Indazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furano-indazole structure.
Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Benzoate: The final step involves coupling the furano-indazole intermediate with methyl 2-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism by which methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins or enzymes, while the furano-indazole moiety may facilitate interactions with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-trifluoromethylbenzoate: Similar in having a trifluoromethyl group but lacks the complex furano-indazole structure.
Methyl 4-(trifluoromethyl)benzoate: Another trifluoromethylated benzoate with different substitution patterns.
2-Methyl-3-trifluoromethylaniline: Contains a trifluoromethyl group but differs significantly in structure and properties.
Uniqueness
Methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate is unique due to its combination of a trifluoromethyl group and a furano-indazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C25H18F3N3O4 |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
methyl 2-[[4-[3-(trifluoromethyl)-4,5-dihydrofuro[2,3-g]indazol-1-yl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C25H18F3N3O4/c1-34-24(33)16-4-2-3-5-19(16)29-23(32)14-6-8-15(9-7-14)31-21-17-12-13-35-20(17)11-10-18(21)22(30-31)25(26,27)28/h2-9,12-13H,10-11H2,1H3,(H,29,32) |
Clé InChI |
KIMIZXAQQIJDHQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C4=C(CCC5=C4C=CO5)C(=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Adamantane-1-carbonyl)-2-(4-fluorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile](/img/structure/B15020776.png)
![6-(4-Bromophenyl)-2-(2,5-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020788.png)
![6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020798.png)

![(3E)-1-{[cyclohexyl(methyl)amino]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15020806.png)

![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B15020829.png)
![2-(benzylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B15020830.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B15020835.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B15020855.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15020857.png)
![(5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15020863.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B15020870.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B15020885.png)
